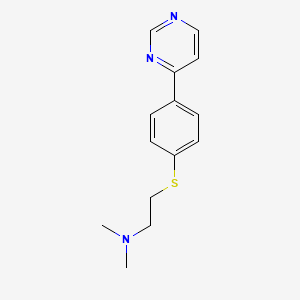
Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine is a chemical compound that belongs to the class of thioethers It features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Thioether Formation: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.
Ethanamine Attachment: The final step involves the alkylation of the thioether with N,N-dimethylethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamines.
Scientific Research Applications
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides flexibility and enhances binding affinity . The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N,N-Dimethyl-2-(4-methylphenyl)ethanamine: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness
N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine is unique due to the presence of both a pyrimidine ring and a thioether linkage, which confer distinct chemical and biological properties. The combination of these features enhances its potential as a versatile scaffold for drug design and materials development .
Properties
CAS No. |
117269-55-3 |
|---|---|
Molecular Formula |
C14H17N3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-pyrimidin-4-ylphenyl)sulfanylethanamine |
InChI |
InChI=1S/C14H17N3S/c1-17(2)9-10-18-13-5-3-12(4-6-13)14-7-8-15-11-16-14/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
HNPUZYTYTIYNIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12911177.png)
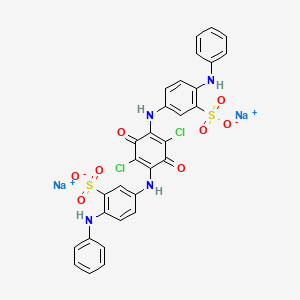

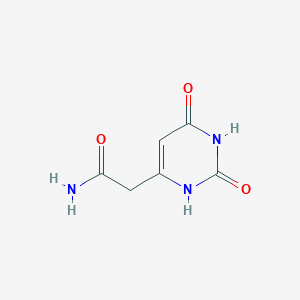
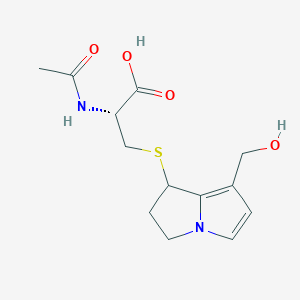
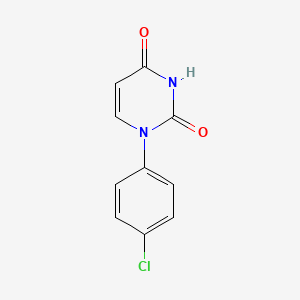
![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)

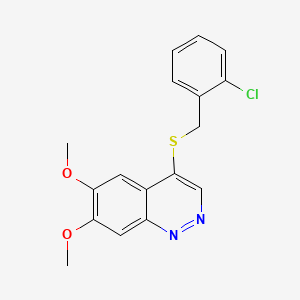
![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)
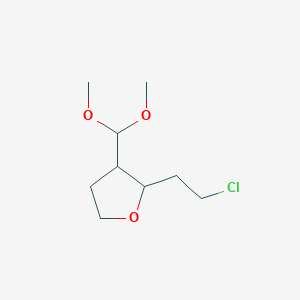
![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)
